molecular formula C7H6FNO4S B074119 4-Fluoro-3-sulfamoylbenzoic acid CAS No. 1535-45-1

4-Fluoro-3-sulfamoylbenzoic acid

Cat. No.: B074119
CAS No.: 1535-45-1
M. Wt: 219.19 g/mol
InChI Key: NGBMRUQCUCRKQN-UHFFFAOYSA-N
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Description

4-Fluoro-3-sulfamoylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a fluorine atom and a sulfamoyl group.

Preparation Methods

The synthesis of 4-Fluoro-3-sulfamoylbenzoic acid typically involves several stepsThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as fluorinating agents and sulfamoylating agents under controlled conditions.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques and equipment to facilitate the efficient production of this compound.

Chemical Reactions Analysis

4-Fluoro-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom and the sulfamoyl group can participate in substitution reactions, often facilitated by specific reagents and conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups on the benzoic acid ring, leading to the formation of different products.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Fluoro-3-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Comparison with Similar Compounds

4-Fluoro-3-sulfamoylbenzoic acid can be compared with other similar compounds, such as:

  • 4-Chloro-3-sulfamoylbenzoic acid
  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 2,3-Dimethoxy-5-sulfamoylbenzoic acid
  • N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
  • Furosemide

These compounds share structural similarities but differ in their specific substituents, which can significantly alter their chemical properties and biological activities. The presence of different functional groups, such as chlorine or methoxy groups, can enhance or diminish their binding affinity and reactivity, making each compound unique in its applications and effects .

Properties

IUPAC Name

4-fluoro-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBMRUQCUCRKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350633
Record name 4-fluoro-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-45-1
Record name 3-(Aminosulfonyl)-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1535-45-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 2-fluoro-5-methylbenzenesulphonamide (5.3 mmol), obtained according to the process described in Step A of Example 1 starting from 2-fluoro-5-methylaniline, in water (50 mL) is heated at 70° C. and then NaOH 10% w/v is added dropwise until the compound has completely dissolved. Potassium permanganate (3 g) is added in small portions. After stirring for 4 hours, the suspension is discharged by filtration in the hot state and the filtrate is brought to pH 1 by adding 12N HCl. The precipitate obtained is collected by filtration, washed with water and dried to yield the title product in the form of a white solid.
Quantity
5.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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